molecular formula C15H22N2O4 B6587918 methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate CAS No. 1234902-05-6

methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate

Cat. No.: B6587918
CAS No.: 1234902-05-6
M. Wt: 294.35 g/mol
InChI Key: KFDIMWOLBUGYEF-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is a synthetic organic compound characterized by a piperidine core substituted with a methyl carboxylate group at position 1 and a formamido-linked 2,5-dimethylfuran-3-yl moiety at position 2. The molecule combines structural features of a heterocyclic amine (piperidine), a furan derivative, and a carbamate ester.

Properties

IUPAC Name

methyl 4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-8-13(11(2)21-10)14(18)16-9-12-4-6-17(7-5-12)15(19)20-3/h8,12H,4-7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDIMWOLBUGYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{14}H_{20}N_{2}O_{3}
  • Molecular Weight : 252.32 g/mol

This compound features a piperidine ring substituted with a formamido group and a dimethylfuran moiety, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that piperidine derivatives often exhibit inhibitory effects on enzymes involved in crucial metabolic pathways. For instance, this compound has been studied for its potential as an inhibitor of the MenA enzyme in the menaquinone biosynthetic pathway, which is essential for the survival of Mycobacterium tuberculosis (Mtb) under hypoxic conditions .

Biological Activity and Efficacy

  • Antimycobacterial Activity :
    • The compound has shown promising results in inhibiting Mtb growth, with IC50 values ranging from 13 to 22 μM when tested against MenA . These findings suggest that it could serve as a lead compound in developing new antitubercular agents.
  • Structure-Activity Relationship (SAR) :
    • A study focusing on SAR highlighted that modifications to the piperidine core and substituents significantly affect the potency and selectivity of the compound . For example, variations in the furan substituent can enhance or diminish biological activity.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, making it a suitable candidate for further development into therapeutic agents .

Case Study 1: Inhibition of MenA

A recent study evaluated a series of piperidine derivatives for their ability to inhibit MenA. This compound was among those tested, showcasing significant inhibitory action against Mtb, leading to nearly complete sterilization in combination therapies .

Case Study 2: Synergistic Effects

Research has demonstrated that this compound exhibits synergistic effects when combined with other antitubercular agents targeting different pathways within Mtb. This combination therapy approach enhances overall efficacy and reduces the potential for drug resistance .

Data Table: Biological Activities of this compound

Biological ActivityIC50 (μM)TargetReference
Inhibition of MenA13 - 22Mycobacterium tuberculosis
Synergistic effect with other drugsN/ACombination therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Feature Methyl 4-{[(2,5-Dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate Ethyl 4-{[1-(2,5-Dimethylfuran-3-yl)ethyl]amino}piperidine-1-carboxylate
Ester Group Methyl carboxylate (COOCH₃) Ethyl carboxylate (COOCH₂CH₃)
Position 4 Substituent Formamido-methyl linker attached to 2,5-dimethylfuran-3-yl Ethylamino linker attached to 2,5-dimethylfuran-3-yl
Hydrogen-Bonding Capacity Higher (amide N-H and carbonyl O) Lower (secondary amine only)
Lipophilicity (Predicted) Moderate (logP ~1.8–2.2)† Higher (logP ~2.5–3.0)†
Synthetic Complexity Increased (formamido group requires selective coupling) Reduced (amine coupling via reductive amination)

†Predicted using fragment-based methods (e.g., XLogP3).

Key Differences and Implications:

Ester Group : The methyl carboxylate in the target compound may confer lower metabolic stability compared to the ethyl variant, as ethyl esters are generally more resistant to esterase hydrolysis .

In contrast, the ethylamino linker in the analogous compound may prioritize hydrophobic interactions.

Lipophilicity: The ethyl ester and ethylamino groups in the comparator compound likely increase membrane permeability, favoring central nervous system (CNS) penetration, whereas the target compound’s balance of polar and nonpolar features may suit peripheral targets.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s formamido group necessitates precise coupling conditions (e.g., carbodiimide-mediated amide bond formation), whereas the ethylamino variant can be synthesized via simpler reductive amination .
  • Biological Data Gap: No experimental data on receptor binding, toxicity, or pharmacokinetics are available for either compound in public databases as of 2024. This limits direct functional comparisons.

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